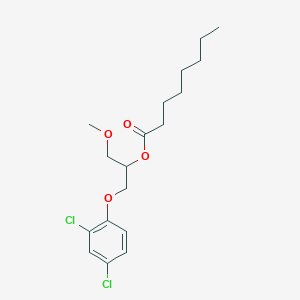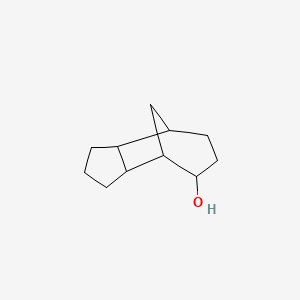
Decahydro-4,8-methanoazulen-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Decahydro-4,8-methanoazulen-5-ol involves multiple steps, typically starting from simpler organic molecules. The exact synthetic route can vary, but it generally involves the cyclization of precursor molecules under specific conditions. Common reagents used in the synthesis include various catalysts and solvents that facilitate the formation of the desired stereoisomer .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve large-scale reactions in controlled environments, utilizing advanced techniques such as continuous flow reactors and high-pressure systems. The use of automated systems ensures consistent quality and efficiency in production .
Analyse Des Réactions Chimiques
Types of Reactions
Decahydro-4,8-methanoazulen-5-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different alcohols or hydrocarbons .
Applications De Recherche Scientifique
Decahydro-4,8-methanoazulen-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Decahydro-4,8-methanoazulen-5-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain receptors or enzymes, altering their activity. This can lead to various biological responses, such as changes in cellular signaling pathways or modulation of gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Decahydro-4,8-methanoazulen-5-ol include:
- α-Humulene alcohol
- α-Caryophyllene alcohol
- 11-Apollanol
- Longiborneol
- Juniperol
Uniqueness
What sets this compound apart from these similar compounds is its unique stereochemistry and specific functional groups. These structural features confer distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
63599-17-7 |
|---|---|
Formule moléculaire |
C11H18O |
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
tricyclo[5.3.1.02,6]undecan-8-ol |
InChI |
InChI=1S/C11H18O/c12-11-5-4-7-6-10(11)9-3-1-2-8(7)9/h7-12H,1-6H2 |
Clé InChI |
DCYUJMWGOCMWSX-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C3CCC(C(C3)C2C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


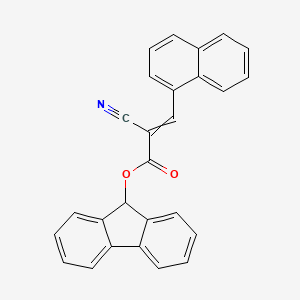
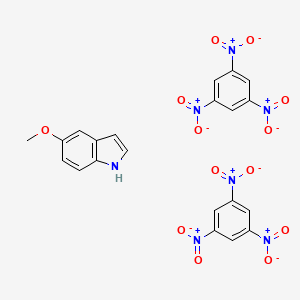
![2-[1-(4-Methoxyphenyl)-1-oxododecan-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14515819.png)
![4-{(E)-[Phenyl(piperidin-1-yl)methylidene]amino}benzonitrile](/img/structure/B14515821.png)
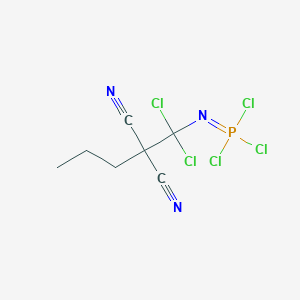
![Silane, trimethyl[(3-nitrophenyl)methoxy]-](/img/structure/B14515835.png)
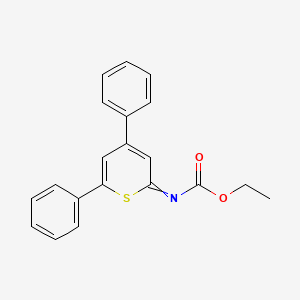
![{[(Ethoxycarbonyl)amino]methyl}(tripropyl)phosphanium chloride](/img/structure/B14515844.png)
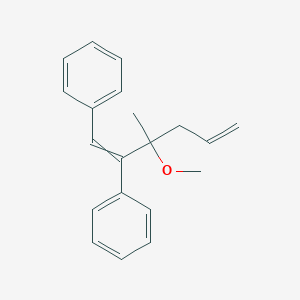
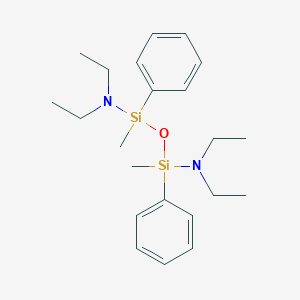
![3-[(Butylsulfanyl)methylidene]-5-hexyloxolan-2-one](/img/structure/B14515861.png)
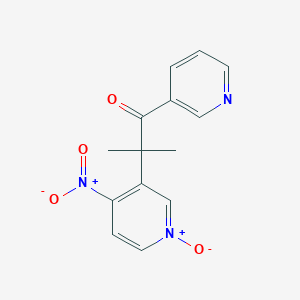
![4-Chloro-N-[2-(3,4-dimethoxyphenoxy)ethyl]benzamide](/img/structure/B14515866.png)
